molecular formula C33H47NaO7 B1260016 sodium globostellatate B

sodium globostellatate B

Cat. No.: B1260016
M. Wt: 578.7 g/mol
InChI Key: BHUMXQLANUZBGM-CKDMDEKCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium globostellatate B is an organic sodium salt that is the monosodium salt of globostellatic acid B. Isolated from the marine sponge Stelletta globostellata, it exhibits cytotoxicity against P-388 murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It contains a globostellatate B(1-).

Properties

Molecular Formula

C33H47NaO7

Molecular Weight

578.7 g/mol

IUPAC Name

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C33H48O7.Na/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7;/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37);/q;+1/p-1/b12-10+,16-13+,20-11+,28-21+;/t24?,25-,26+,27-,31+,32+,33-;/m1./s1

InChI Key

BHUMXQLANUZBGM-CKDMDEKCSA-M

Isomeric SMILES

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC.[Na+]

Canonical SMILES

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC.[Na+]

Origin of Product

United States

Q & A

Q. What are the standard protocols for assessing this compound’s stability under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–9) at 37°C. Monitor degradation via UV-Vis spectroscopy at predefined intervals (e.g., 0, 7, 14 days). Quantify degradation products using LC-MS and apply kinetic modeling (e.g., first-order decay) to estimate shelf life .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic profile be resolved?

  • Methodological Answer : Perform a meta-analysis of existing studies to identify variables affecting bioavailability (e.g., administration route, formulation). Conduct comparative in vivo studies with controlled variables (e.g., animal model, dose regimen) and use population pharmacokinetic modeling to account for inter-study variability .

Q. What experimental strategies optimize the synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) principles, such as response surface methodology (RSM), to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. Use high-resolution MS and tandem MS (MS/MS) to characterize byproducts and refine reaction conditions iteratively .

Q. How should researchers design assays to investigate this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Implement multi-omics approaches (e.g., transcriptomics, proteomics) to identify off-target pathways. Use CRISPR-Cas9 gene editing to generate knockout models for hypothesized targets. Validate findings with orthogonal assays (e.g., Western blotting, enzyme-linked immunosorbent assay) to reduce false positives .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Apply Akaike information criterion (AIC) to compare model fits. For heterogeneous datasets, use mixed-effects models to account for variability across experimental replicates or populations .

Methodological Frameworks and Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

  • Methodological Answer : Evaluate feasibility by assessing resource availability (e.g., synthetic accessibility, analytical instrumentation). Ensure novelty through a patent and literature search. Ethical review should address toxicity risks in preclinical models, adhering to institutional animal care guidelines .

Q. What strategies ensure data integrity when documenting this compound experiments?

  • Methodological Answer : Maintain an electronic lab notebook (ELN) with timestamped entries, raw data files, and metadata (e.g., instrument settings). Use version control for protocols and implement peer-review checkpoints for critical steps (e.g., spectral interpretation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium globostellatate B
Reactant of Route 2
sodium globostellatate B

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